N-(4-chloro-2-methylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
Description
N-(4-chloro-2-methylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is a chemical compound likely to be of interest due to the presence of an imidazole ring, a benzamide moiety, and a chloro-methylphenyl group. These structural features suggest potential biological activity, given the known activities of imidazole derivatives and benzamides in various biological contexts. Imidazole rings are common in pharmaceuticals, especially those targeting enzymes like cytochromes, while benzamides have a wide range of biological activities, including anticancer properties.
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, similar to the target compound, typically involves the coupling of an appropriate imidazole derivative with a benzoyl chloride derivative under basic conditions. Morgan et al. (1990) described the synthesis of various N-substituted imidazolylbenzamides showing potential as selective class III agents with cardiac electrophysiological activity (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to the target can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Balewski and Kornicka (2021) reported on the structure of a guanidine derivative with an imidazole ring, confirmed by 1H and 13C-NMR and IR spectroscopy, which might share some structural similarities with the target compound (Balewski & Kornicka, 2021).
Chemical Reactions and Properties
The chemical reactivity of imidazolylbenzamides can be influenced by the substituents on the imidazole and benzamide rings. These compounds can undergo various chemical reactions, including N-alkylation, hydrolysis to the corresponding acid, and coupling reactions with various electrophiles. The presence of the chloro group on the phenyl ring might make the compound more reactive towards nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, can significantly vary based on the nature and position of substituents. Sharma et al. (2016) discussed the crystal structure of a related benzamide derivative, highlighting the importance of hydrogen bonding and π-π interactions in determining the compound's solid-state structure (Sharma et al., 2016).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-10-16(19)6-7-17(13)21-18(23)15-4-2-14(3-5-15)11-22-9-8-20-12-22/h2-10,12H,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZJUFZDQYACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.